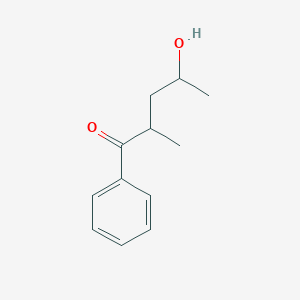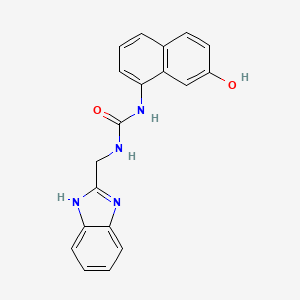
Urea, N-(1H-benzimidazol-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- is a complex organic compound that features both benzimidazole and naphthalene moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- typically involves the reaction of a benzimidazole derivative with a naphthol derivative under specific conditions. Common reagents might include urea, catalysts, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such compounds would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification processes such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- can undergo various chemical reactions, including:
Reduction: This reaction could involve the addition of hydrogen atoms, potentially converting double bonds to single bonds or reducing functional groups.
Substitution: This reaction might involve the replacement of one functional group with another, potentially modifying the compound’s reactivity and interactions with other molecules.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various catalysts to facilitate substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, pressures, and solvent systems.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound could be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. It might also be investigated for its potential as a therapeutic agent.
Medicine
In medicine, compounds containing benzimidazole and naphthalene structures are often explored for their potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mécanisme D'action
The mechanism of action for Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interacting with nucleic acids to modulate gene expression. The pathways involved would vary depending on the specific biological context and the compound’s mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other urea derivatives containing benzimidazole and naphthalene structures, such as:
- Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(1-naphthalenyl)-
- Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(4-hydroxy-1-naphthalenyl)-
Uniqueness
The uniqueness of Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- might lie in its specific substitution pattern, which could influence its reactivity, biological activity, and potential applications. Comparing its properties with those of similar compounds could provide insights into its distinct features and potential advantages.
Propriétés
Numéro CAS |
648420-28-4 |
|---|---|
Formule moléculaire |
C19H16N4O2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1-(1H-benzimidazol-2-ylmethyl)-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C19H16N4O2/c24-13-9-8-12-4-3-7-15(14(12)10-13)23-19(25)20-11-18-21-16-5-1-2-6-17(16)22-18/h1-10,24H,11H2,(H,21,22)(H2,20,23,25) |
Clé InChI |
YVRUYRUXBQEFFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)NC3=CC=CC4=C3C=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


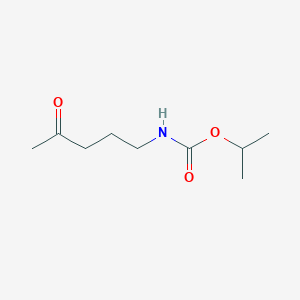
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12597399.png)
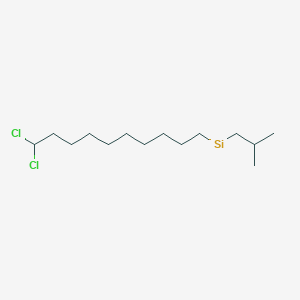

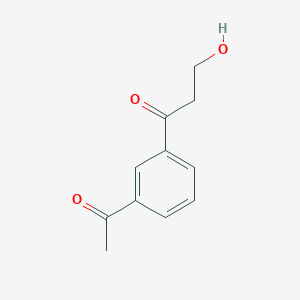
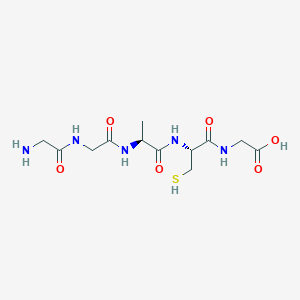
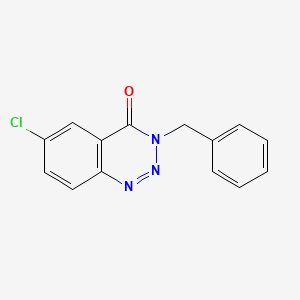
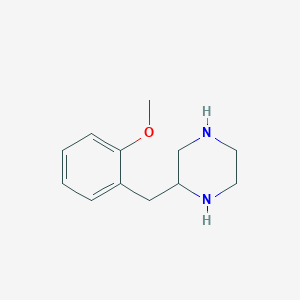
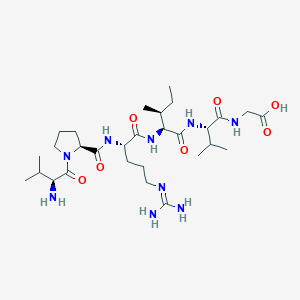
![2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid](/img/structure/B12597438.png)
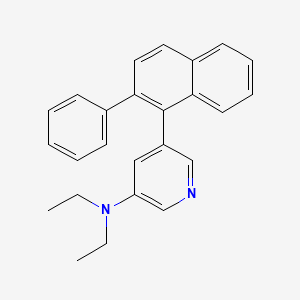
![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)

